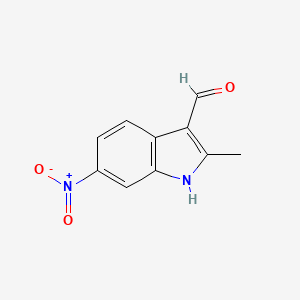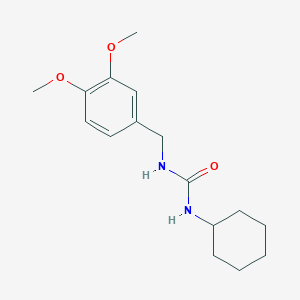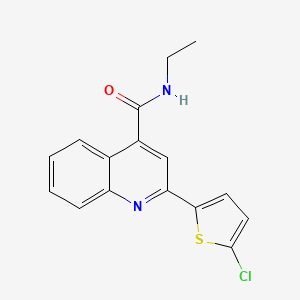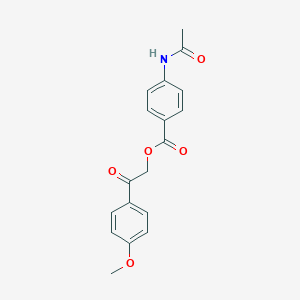
2-methyl-6-nitro-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-6-nitro-1H-indole-3-carbaldehyde is a chemical compound that is commonly used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and methanol. This compound is mainly used in the field of medicinal chemistry and drug discovery due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-methyl-6-nitro-1H-indole-3-carbaldehyde is not well understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have antibacterial and antifungal properties.
Biochemical and Physiological Effects:
2-methyl-6-nitro-1H-indole-3-carbaldehyde has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methyl-6-nitro-1H-indole-3-carbaldehyde in lab experiments is its unique properties. It has been shown to have a wide range of biological activities, which makes it an attractive starting material for the synthesis of various biologically active compounds. However, one of the limitations of using this compound is its toxicity. It is highly toxic and should be handled with care.
List of
Orientations Futures
1. Further studies should be conducted to understand the mechanism of action of 2-methyl-6-nitro-1H-indole-3-carbaldehyde.
2. The synthesis of novel compounds based on 2-methyl-6-nitro-1H-indole-3-carbaldehyde should be explored for their biological activities.
3. The use of 2-methyl-6-nitro-1H-indole-3-carbaldehyde as a starting material for the synthesis of new antibacterial and antifungal agents should be investigated.
4. The use of 2-methyl-6-nitro-1H-indole-3-carbaldehyde in drug discovery should be explored for the development of new anticancer agents.
5. The toxicity of 2-methyl-6-nitro-1H-indole-3-carbaldehyde should be further investigated to determine its safety for use in humans.
Conclusion:
In conclusion, 2-methyl-6-nitro-1H-indole-3-carbaldehyde is a unique chemical compound that has various applications in scientific research. It has been extensively used in the field of medicinal chemistry and drug discovery due to its unique properties. Further studies should be conducted to explore the potential of this compound for the development of new biologically active compounds.
Méthodes De Synthèse
The synthesis of 2-methyl-6-nitro-1H-indole-3-carbaldehyde involves the reaction between 2-methylindole and nitrobenzaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
2-methyl-6-nitro-1H-indole-3-carbaldehyde has been extensively used in scientific research for various applications. One of the main applications of this compound is in the field of medicinal chemistry. It has been used as a starting material for the synthesis of various biologically active compounds such as anticancer agents, antibacterial agents, and antifungal agents.
Propriétés
IUPAC Name |
2-methyl-6-nitro-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-9(5-13)8-3-2-7(12(14)15)4-10(8)11-6/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDHZVMGQHEMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-nitro-1H-indole-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide](/img/structure/B5716742.png)

![3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5716763.png)
![2-[(4-ethoxybenzyl)(propyl)amino]ethanol](/img/structure/B5716764.png)
![N-[4-(acetylamino)-2-methoxyphenyl]benzamide](/img/structure/B5716772.png)

![2-[(2,4-dimethylbenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B5716782.png)


![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5716798.png)


![methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5716809.png)